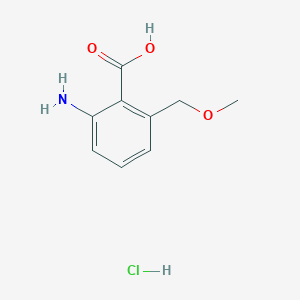

2-Amino-6-(methoxymethyl)benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

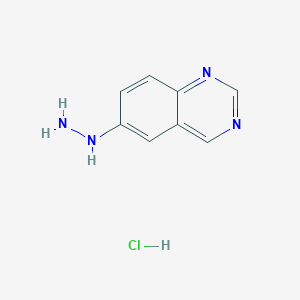

2-Amino-6-(methoxymethyl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 2288710-23-4 . It has a molecular weight of 217.65 . The IUPAC name for this compound is 2-amino-6-(methoxymethyl)benzoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11NO3.ClH/c1-13-5-6-3-2-4-7 (10)8 (6)9 (11)12;/h2-4H,5,10H2,1H3, (H,11,12);1H . This code provides a specific description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms. Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.65 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Amino-6-(methoxymethyl)benzoic acid hydrochloride is related to a class of compounds that have been extensively studied for their ability to dope polyaniline, a conductive polymer, highlighting its potential application in materials science. For instance, substituted benzoic acids like 2-methoxybenzoic acid have been used to dope polyaniline, enhancing its electrical conductivity and thermal stability. Such compounds are mixed with polyaniline in a common solvent, leading to the formation of polyaniline salts with considerable conductivity, which could be useful in the development of advanced electronic materials (Amarnath & Palaniappan, 2005).

Antimicrobial Applications

Derivatives of benzoic acid, including those with amino substitutions, have been synthesized and tested for their antimicrobial properties. Compounds structurally related to 2-Amino-6-(methoxymethyl)benzoic acid have shown potential as antimicrobial agents against a variety of bacterial strains. For example, Schiff bases derived from 4-aminobenzoic acid and their antibacterial activities against medically important bacteria highlight the potential of such compounds in medical and pharmaceutical research (Parekh et al., 2005).

Environmental Applications

In the environmental sector, chemically modified activated carbons using compounds like 2-hydroxy-5-methoxy benzoic acid have been explored for the adsorption and recovery of metals from aqueous solutions. This research underlines the potential use of 2-Amino-6-(methoxymethyl)benzoic acid hydrochloride in environmental remediation, particularly in the removal of toxic metals from water sources, enhancing water purification technologies (Gunjate et al., 2020).

Advanced Material Development

The compound's role in the development of novel materials is also evident in its potential use as a precursor or dopant in the synthesis of advanced materials. For instance, its derivatives have been utilized in the synthesis of fluorescence probes for detecting reactive oxygen species, suggesting applications in biological imaging and diagnostics (Setsukinai et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-6-(methoxymethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-5-6-3-2-4-7(10)8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHUXXOHQJQHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)

![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)

![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2805992.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2806000.png)